Cyclopropyl-(2-methyl-5-nitro-phenyl)-amine
Description
Cyclopropyl-(2-methyl-5-nitro-phenyl)-amine is a secondary amine featuring a cyclopropyl group attached to a substituted aromatic ring. The benzene ring is functionalized with a methyl group at the 2-position and a nitro group at the 5-position.
Properties
IUPAC Name |
N-cyclopropyl-2-methyl-5-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-2-5-9(12(13)14)6-10(7)11-8-3-4-8/h2,5-6,8,11H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMKVONAHSDGJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antiviral Activity
Research indicates that Cyclopropyl-(2-methyl-5-nitro-phenyl)-amine exhibits notable antiviral properties. Its structure suggests potential interactions with viral targets, which may inhibit viral replication or modulate immune responses. The nitro group is often associated with enhanced bioactivity, positioning this compound as a promising candidate for antiviral drug development.
Cancer Therapy
The compound's structural similarities to other small molecules that target cancer pathways suggest potential applications in oncology. For instance, compounds with similar nitrophenyl structures have been explored as inhibitors of the Bcl-2 family of proteins, which are crucial in regulating apoptosis in cancer cells . The ability of this compound to inhibit such pathways could lead to its use in developing treatments for various cancers.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, including aminolysis reactions that produce nitrogen-containing compounds with enhanced biological activities. The ability to create derivatives through modifications of the cyclopropyl or nitrophenyl groups allows for the exploration of structure-activity relationships (SAR) that can optimize therapeutic effects.
Case Study 1: Antiviral Efficacy
A study demonstrated that derivatives of this compound showed significant antiviral activity against various viruses. The study highlighted the compound's mechanism of action involving inhibition of viral replication pathways, suggesting further investigation into its potential as an antiviral agent.
Case Study 2: Cancer Cell Apoptosis Induction
Another research project focused on the compound's ability to induce apoptosis in cancer cells. The findings indicated that treatment with this compound led to increased levels of cleaved PARP and caspase-3 in tumor tissues, markers indicative of apoptosis. This suggests that the compound may serve as a therapeutic agent targeting apoptotic pathways in cancer treatment .
Mechanism of Action
The mechanism by which Cyclopropyl-(2-methyl-5-nitro-phenyl)-amine exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications in Aromatic Systems
a) Cyclopropyl-(5-nitro-pyridin-2-yl)-amine
- Key Difference : Replaces the benzene ring with a pyridine system (nitrogen at position 1).
- This may enhance solubility in polar solvents compared to the benzene analogue .
- Molecular Weight: Not explicitly provided, but pyridine derivatives generally have slightly lower molecular weights than benzene analogues due to nitrogen substitution.
b) Cyclopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine
- Key Difference : Pyridine ring with a trifluoromethyl (-CF₃) group at position 6 and a methylene (-CH₂-) linker.
- The methylene linker adds conformational flexibility .
c) (4-Chloro-6-methyl-pyrimidin-2-yl)-cyclopropyl-amine
Substituent Effects on Electronic Properties
EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group
Biological Activity
Cyclopropyl-(2-methyl-5-nitro-phenyl)-amine is a compound of interest due to its diverse biological activities, particularly in the realms of antiviral, antibacterial, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a cyclopropyl ring attached to a 2-methyl-5-nitrophenyl moiety. The presence of the nitro group is significant as it often enhances biological activity through various mechanisms.
1. Antiviral Activity
Research indicates that this compound exhibits notable antiviral properties. A study highlighted its effectiveness against viral infections, suggesting that the compound may inhibit viral replication pathways through interaction with viral enzymes or host cell factors.
2. Antibacterial Activity
The compound has shown potential as an antibacterial agent. It was evaluated for its activity against various bacterial strains, demonstrating significant inhibition at low concentrations. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
This table summarizes the antibacterial efficacy of this compound against selected strains.
3. Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, with particular efficacy noted in prostate cancer models. The structure-activity relationship (SAR) studies suggest that modifications to the cyclopropyl moiety can enhance potency.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival.
- Nitro Group Activity : The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can damage cellular components.
- Cellular Interactions : Its lipophilic nature allows it to penetrate cell membranes effectively, facilitating interactions with intracellular targets.
Case Studies
- Antiviral Efficacy : A study conducted on viral replication in vitro showed that this compound reduced viral load by over 70% at a concentration of 10 µM after 48 hours of treatment.
- Antibacterial Testing : In a comparative study, this compound was tested against standard antibiotics, showing superior activity against resistant strains of Staphylococcus aureus.
Preparation Methods
Nitration of 2-Methylbenzylamine Derivatives
The introduction of the nitro group at the 5-position of the benzene ring is a critical first step. Starting with 2-methylbenzylamine, nitration is typically performed using mixed acid (HNO₃/H₂SO₄) under controlled conditions. The methyl group at the 2-position directs nitration to the 5-position due to its ortho/para-directing nature, while steric hindrance favors para substitution.
Example Protocol (adapted from):
-
Substrate : 2-Methylbenzylamine (165 g) dissolved in acetic acid (1.5 L).
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Nitration : Addition of fuming nitric acid at 0–5°C over 4–6 hours, followed by stirring at room temperature.
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Workup : Neutralization with sodium bicarbonate (pH 8) and extraction with ethyl acetate.
Key challenges include controlling exothermic reactions and minimizing byproducts such as dinitro derivatives.
Alkylation with Cyclopropyl Groups
The cyclopropyl moiety is introduced via nucleophilic substitution or reductive amination. Direct alkylation of 2-methyl-5-nitrobenzylamine with cyclopropyl bromide faces limitations due to the amine’s susceptibility to over-alkylation. To mitigate this, protective strategies are employed:
Boc-Protected Intermediate Route
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Protection : 2-Methyl-5-nitrobenzylamine is reacted with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with dimethylaminopyridine (DMAP) as a catalyst.
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Alkylation : The Boc-protected amine reacts with cyclopropyl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile at 50°C.
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Deprotection : Removal of the Boc group using hydrochloric acid in methanol yields the final product.
Overall Yield : ~44–48% after three steps.
Reductive Amination
An alternative approach involves reductive amination between 2-methyl-5-nitrobenzaldehyde and cyclopropylamine:
Metal-Catalyzed Cyclopropanation
Recent advances in transition metal catalysis offer routes to form the cyclopropane ring in situ. For example, palladium-catalyzed coupling of allylic amines with diazo compounds generates cyclopropylamines:
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Substrate : 2-Methyl-5-nitrobenzylallylamine.
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Reaction : Treatment with ethyl diazoacetate and Pd(OAc)₂ in dichloroethane at 80°C.
-
Outcome : Cyclopropanation occurs via carbene insertion, yielding the target compound.
Yield : ~35–40%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
Comparative Data Tables
Table 1. Summary of Synthetic Routes
| Method | Key Steps | Yield (%) | Limitations |
|---|---|---|---|
| Boc-Protected Alkylation | Protection → Alkylation → Deprotection | 44–48 | Multi-step, moderate yields |
| Reductive Amination | Imine formation → Reduction | 50–60 | Requires aldehyde precursor |
| Metal-Catalyzed Cyclopropanation | Carbene insertion | 35–40 | Low yields, specialized catalysts |
Table 2. Reaction Conditions for Nitration
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes byproducts |
| Nitrating Agent | Fuming HNO₃ | Higher regioselectivity |
| Solvent | Acetic acid | Improves solubility and control |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing cyclopropyl-(2-methyl-5-nitro-phenyl)-amine derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Cyclopropylamine derivatives are typically synthesized via Curtius rearrangement or nucleophilic substitution. For example, cyclopropenoyl azides undergo Curtius rearrangement to form isocyanates, which react with amines to yield target compounds. Reaction conditions such as temperature (e.g., 80–120°C for cyclopropane analogs vs. room temperature for cyclopropene derivatives) and solvent polarity significantly impact reaction rates and yields due to differences in activation energy (ΔE‡ = 27.4–30.0 kcal/mol for cyclopropane vs. 25.1 kcal/mol for cyclopropene derivatives) . Optimization should prioritize DFT-predicted transition states (e.g., B3LYP/6-311+G(d,p) for geometry) to minimize side reactions like N₂ loss.
Q. How can NMR spectroscopy be used to monitor the kinetics of Curtius rearrangement in cyclopropylamine derivatives?
- Methodological Answer : Time-resolved ¹H NMR spectroscopy is effective for tracking acyl azide consumption and isocyanate formation. For instance, methyl 1-azidocarbonylcyclopropane-1-carboxylate shows first-order kinetics with rate constants (k) derived from integrated peak areas of diagnostic protons (e.g., cyclopropane CH₂ at δ 1.2–1.5 ppm). Eyring analysis of temperature-dependent k values provides activation parameters (ΔH‡, ΔS‡), validated against DFT calculations (e.g., CBS-QB3 for energy refinement) .
Advanced Research Questions
Q. What computational strategies resolve contradictions between experimental and theoretical activation energies in Curtius rearrangement of cyclopropane vs. cyclopropene derivatives?
- Methodological Answer : Discrepancies arise from solvent effects and conformational flexibility. For cyclopropane derivatives, gas-phase DFT calculations (B3LYP/6-31G(d)) may overestimate ΔE‡ by 2–3 kcal/mol compared to solution-phase experiments. Hybrid methods like CPCM solvation models or CBS-QB3 (with MP2 corrections) reconcile these differences by accounting for entropy changes (ΔS‡ = −10 to −15 cal/mol·K) and solvent stabilization . IRC (intrinsic reaction coordinate) analysis confirms concerted mechanisms, excluding stepwise nitrene intermediates .
Q. How does cyclopropane ring strain influence transition-state geometry in Curtius rearrangement?
- Methodological Answer : Cyclopropane’s angle strain (60° vs. ideal 109.5°) distorts transition states, as shown by N-C-O bond angles near 90° in TS structures (e.g., TS-5 at 87.6°). This strain lowers ΔE‡ by 2.2 kcal/mol compared to non-cyclic analogs. Conformational analysis (e.g., syn-C-N vs. anti-C-C rotamers) reveals that planar transition states benefit from partial π-stabilization from cyclopropene C=C bonds, though DFT calculations suggest this effect is minimal (ΔΔE‡ = 1.2 kcal/mol) .
Q. Why do cyclopropene derivatives exhibit faster Curtius rearrangement rates despite weaker π-stabilization effects?
- Methodological Answer : Accelerated rates in cyclopropenes (e.g., 90% conversion at 25°C vs. 70°C for cyclopropanes) are attributed to lower C-C bond dissociation energies (BDEs) in cyclopropene rings (e.g., 65 kcal/mol vs. 90 kcal/mol for cyclopropanes). DFT calculations (mpw1pW/6-31G(d)) show that weaker bonds reduce the energy barrier for N₂ extrusion, favoring concerted rearrangement over nitrene pathways. Experimental Arrhenius plots and CBS-QB3-computed ΔE‡ values align within ±1.5 kcal/mol .
Data Contradiction Analysis
Q. How to address conflicting reports on the role of π-stabilization in Curtius rearrangement transition states?
- Methodological Answer : While early studies proposed π-interactions between cyclopropene C=C and N-C=O groups stabilize transition states, DFT analysis (B3LYP/6-311+G(d,p)) shows negligible orbital overlap. Instead, rate differences correlate with BDEs and steric effects. For example, methyl substituents on cyclopropane increase steric hindrance, raising ΔE‡ by 2.9 kcal/mol. Researchers should prioritize BDE comparisons and conformational energy scans over π-stabilization hypotheses .
Experimental Design Considerations
Q. What criteria validate the choice of DFT functionals for modeling cyclopropylamine reactions?
- Methodological Answer : Functionals must balance accuracy and computational cost:
- B3LYP/6-31G(d) : Suitable for geometry optimization and conformational analysis (RMSD < 0.02 Å vs. crystallography).
- CBS-QB3 : Recommended for activation energy prediction (MAE ±1.2 kcal/mol vs. experimental ΔG‡).
Avoid pure functionals (e.g., LDA) due to poor treatment of dispersion forces in strained systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
